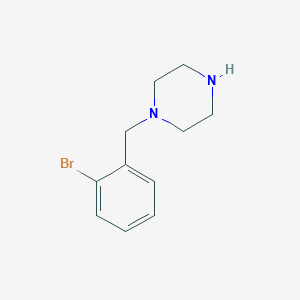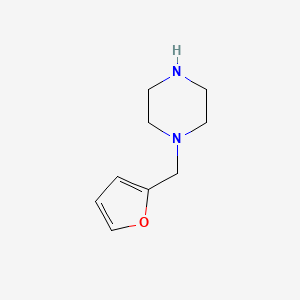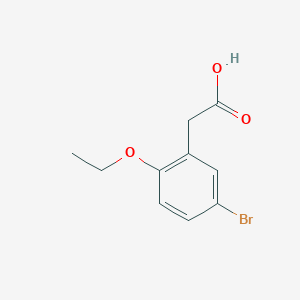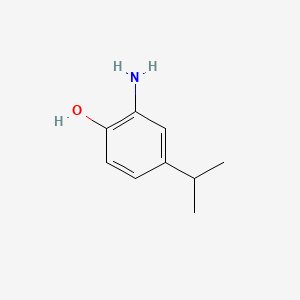
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
Synthesis Analysis
The synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol involves the reaction of 1,3,4 oxadiazole-2-thiol with specific reagents. For example, one method includes refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019). Additionally, ultrasound-assisted, low-solvent, and acid/base-free methods have been developed to synthesize 5-substituted 1,3,4-oxadiazole-2-thiol derivatives in an environmentally friendly manner (Elahe Yarmohammadi et al., 2020).
Molecular Structure Analysis
Single crystal X-ray diffraction studies have provided detailed information on the molecular structure, showing that the compound belongs to the monoclinic system with specific lattice parameters, indicating its well-defined crystalline structure (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including those that lead to the synthesis of morpholine derivatives with significant biological activity. Its thiol group makes it a versatile reactant for synthesizing compounds with potential antibacterial, antioxidant, and anti-TB activities (Mamatha S.V et al., 2019).
Physical Properties Analysis
The synthesis and structural elucidation techniques, such as NMR, IR, and mass spectrometry, along with X-ray crystallography, have shed light on the physical properties of this compound. Its crystalline nature, along with specific structural parameters, defines its stability and reactivity (Mamatha S.V et al., 2019).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with various reagents and the ability to form stable compounds with biological activities, demonstrate its significance in medicinal chemistry. Its interaction with different reagents under various conditions leads to the formation of compounds with diverse biological and chemical properties (Elahe Yarmohammadi et al., 2020).
Scientific Research Applications
Antimicrobial and Antioxidant Agent
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol has been identified as a broad-spectrum antimicrobial agent. Studies have shown that these derivatives exhibit significant inhibitory activities against various microbial species. Notably, many of these compounds display remarkable antioxidant properties comparable to standard controls like ascorbic acid and α-tocopherol. This suggests their potential application in treating diseases such as cancer, Parkinson's disease, inflammation, and diabetes (Yarmohammadi et al., 2020).
Enzyme Inhibition
Some derivatives of this compound have shown inhibitory activities against specific enzymes. For example, they have been found to inhibit trans-cinnamate 4-hydroxylase from Populus kitakamiensis. This enzyme inhibition property indicates their potential use in biochemical and pharmacological research (Yamada et al., 2004).
Antimicrobial and Hemolytic Activity
Synthesized derivatives of this compound have shown promising results in antimicrobial screening. They exhibit activity against selected microbial species and demonstrate less toxicity. These compounds may be considered for further biological screening and application trials in the field of antimicrobial research (Gul et al., 2017).
Corrosion Inhibition
Research has also explored the use of this compound derivatives as corrosion inhibitors. These compounds have been evaluated for their ability to inhibit corrosion in metals, demonstrating effectiveness in protecting materials, which is significant in industrial applications (Ammal et al., 2018).
Anticancer Potential
Some derivatives of this compound have been selected for anticancer screening against a variety of cancer cell lines. Certain derivatives have displayed high anticancer activity, indicating their potential as promising lead compounds in cancer treatment (Aboraia et al., 2006).
properties
IUPAC Name |
5-(4-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMWJXQWLNRDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942482 | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203268-64-8, 41421-13-0 | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203268-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol noteworthy in the context of green chemistry?
A1: The research presented in "Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents" [] highlights a novel approach to synthesizing this compound and its derivatives. The method utilizes ultrasound irradiation, significantly reducing the need for harsh solvents and eliminating the use of acids or bases []. This aligns with green chemistry principles by minimizing waste generation and promoting the use of environmentally benign alternatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)








![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)

